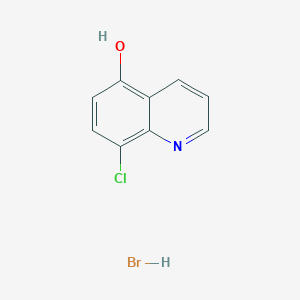

8-Chloroquinolin-5-ol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H7BrClNO . It is also known by other names such as 5-Chloro-8-hydroxyquinoline . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives involves complex chemical reactions. For instance, a study has reported the synthesis of bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) solvate, which showed catalytic activity in the formation of oligomers . Another study discussed the synthesis and therapeutic potential of quinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 179.60 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, a study has reported the reactions of 8-Quinolinol derivatives and their applications to biochemical tools and enzyme inhibitors .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 179.60 g/mol, a topological polar surface area of 33.1 Ų, and a complexity of 165 . The compound is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days .Relevant Papers Several papers have been published on this compound and related compounds. These include studies on the spectroscopic and DFT investigations of 8-hydroxy quinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal , the activation of the two-pore domain potassium channel TREK-1 by cloxyquin , and the reactions of 8-Quinolinol derivatives .

Mechanism of Action

Target of Action

It is structurally similar to chloroquine , which is known to inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which eventually kills the parasite .

Biochemical Pathways

Based on its similarity to chloroquine, it may interfere with the heme to hemazoin conversion pathway in malarial parasites .

Result of Action

Based on its structural similarity to chloroquine, it may lead to the accumulation of toxic heme in malarial parasites, resulting in their death .

Action Environment

It is known that the compound should be stored at 4°c under nitrogen , suggesting that temperature and atmospheric conditions could potentially influence its stability.

Properties

IUPAC Name |

8-chloroquinolin-5-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO.BrH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;/h1-5,12H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNOILLHURTFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)

![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B6299848.png)